molecular formula C14H9N3 B1149119 5-cyano-N-(2-pyridyl)indole CAS No. 155346-19-3

5-cyano-N-(2-pyridyl)indole

Cat. No.: B1149119
CAS No.: 155346-19-3
M. Wt: 219
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyano-N-(2-pyridyl)indole is a synthetically valuable chemical building block designed for advanced research and development. This compound integrates two privileged pharmacophores—an indole core and a pyridine ring—making it a highly versatile scaffold for constructing complex molecules in medicinal chemistry and organic synthesis. Indole derivatives are recognized for their broad profile of biological activities and are found in numerous therapeutic agents targeting cancer, infectious diseases, and central nervous system disorders . The specific substitution pattern in this compound, featuring an electron-withdrawing cyano group at the 5-position and a 2-pyridyl group on the nitrogen, enhances its potential as a key intermediate. Related cyanoacetyl indoles are known to be versatile starting materials for the synthesis of a wide variety of heterocyclic systems, including pyridines, pyrimidines, and pyrazoles, which are core structures in many active pharmaceutical ingredients . Primary Research Applications: Medicinal Chemistry: Serves as a critical precursor in the design and synthesis of novel bioactive molecules. Researchers can utilize this compound to develop potential inhibitors for various enzymes or receptors. Heterocyclic Chemistry: The structure is amenable to further functionalization, enabling its use in multi-component reactions and the construction of diverse spiro-fused and polycyclic frameworks . Methodology Development: Ideal for exploring new catalytic reactions and synthetic pathways, such as cyanoacetylation and palladium-catalyzed cross-couplings. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the safety data sheet and handle the material with appropriate personal protective equipment.

Properties

CAS No.

155346-19-3

Molecular Formula

C14H9N3

Molecular Weight

219

Synonyms

5-cyano-N-(2-pyridyl)indole

Origin of Product

United States

Contextualization of Indole and Pyridine Heterocycles in Chemical Research

Indole (B1671886) and pyridine (B92270) rings are among the most important heterocyclic scaffolds in chemical research. uou.ac.in The indole ring, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged structure found in a vast number of natural products and pharmaceutically active molecules. nih.govrsc.org A well-known example is the essential amino acid Tryptophan. nih.gov The indole nucleus is a staple in medicinal chemistry, forming the core of drugs like the anti-migraine agent Sumatriptan. nih.gov Its electron-rich nature makes it susceptible to electrophilic substitution, particularly at the C3 position, providing a versatile handle for chemical modification. rsc.org

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is structurally analogous to benzene. nih.gov The nitrogen atom, however, imparts distinct properties, including basicity and increased polarity. nih.gov This nitrogen atom can participate in hydrogen bonding, a critical interaction for modulating the pharmacokinetic properties of drug candidates. nih.gov Consequently, pyridine and its derivatives are integral components of numerous FDA-approved drugs and are widely used in the synthesis of complex molecules for applications in pharmaceuticals and agrochemicals. uou.ac.innih.gov The combination of these two scaffolds into a single molecule offers a rich platform for discovering new chemical entities with unique properties. rsc.org

The Unique Architectural Features of Cyano and Pyridyl Substituted Indoles

The molecular architecture of 5-cyano-N-(2-pyridyl)indole is defined by the unique interplay between its three core components: the indole (B1671886) nucleus, the N-pyridyl substituent, and the C5-cyano group. This specific arrangement of functional groups creates a molecule with a distinct electronic and steric profile.

The indole ring itself is an electron-rich aromatic system. rsc.org However, the attachment of the pyridine (B92270) ring at the indole nitrogen (N1 position) and a cyano group at the C5 position significantly modulates its electronic properties. The pyridine ring acts as an electron-withdrawing group, and the cyano group (–C≡N) is one of the strongest electron-withdrawing functionalities in organic chemistry. The nitrogen atom of the cyano group is a hydrogen bond acceptor, which can facilitate specific intermolecular interactions. acs.org

This strategic placement of electron-withdrawing groups influences the reactivity and potential biological interactions of the entire molecule. For instance, in related cyano-substituted indole derivatives, the position of the cyano group and the nature of the N-substituent have been shown to be critical for biological activity. nih.gov Studies on ligands for α-synuclein aggregates revealed that while an N-benzyl group on the indole nitrogen was beneficial for binding, substitution with a pyridinylmethyl group could slightly alter this affinity, demonstrating the nuanced role of the pyridyl moiety. nih.gov The combination of a hydrogen bond-accepting cyano group and a basic pyridine ring within a single rigid framework provides multiple points of potential interaction with biological targets like proteins and enzymes. nih.govacs.org

Overview of Research Trajectories Involving 5 Cyano N 2 Pyridyl Indole Motifs

Direct Synthetic Approaches to this compound

Direct methods for synthesizing the target molecule often involve the formation of the indole ring in a single, efficient step. Palladium-catalyzed reactions are particularly prominent in this regard.

Palladium(II)-Catalyzed Oxidative Coupling Strategies

A significant advancement in the synthesis of N-(2-pyridyl)indoles involves the palladium(II)-catalyzed oxidative coupling of N-aryl-2-aminopyridines and internal alkynes. acs.orgrsc.org This method is advantageous due to its use of cost-effective palladium catalysts and its tolerance for a wide range of alkyne substrates. acs.org

This strategy employs readily available Pd(II) chloride catalysts to facilitate a selective and efficient oxidative coupling. acs.org The reaction proceeds via an ortho-C-H activation of the N-aryl-2-aminopyridine, with the pyridyl group acting as an effective directing group to facilitate the C-H activation of the N-aryl ring. acs.orgsnnu.edu.cn This is followed by the insertion of an alkyne. rsc.org The process is highly regioselective. snnu.edu.cn

Initial studies with N-phenyl-2-aminopyridine and diphenylacetylene (B1204595) using Pd(OAc)2 as the catalyst and Cu(OAc)2 as the oxidant yielded the desired product, albeit in moderate yields. snnu.edu.cn Further optimization revealed that a combination of Pd(MeCN)2Cl2 and CuCl2 provided significantly improved yields. snnu.edu.cn A variety of substituted N-aryl-2-aminopyridines and internal alkynes can be used, demonstrating the broad scope of this reaction. snnu.edu.cn However, steric hindrance on the N-aryl ring can lead to lower yields. snnu.edu.cn

Table 1: Selected Examples of Pd(II)-Catalyzed Synthesis of N-(2-pyridyl)indoles

N-Aryl-2-aminopyridine Alkyne Catalyst Oxidant Yield (%)
N-phenyl-2-aminopyridine Diphenylacetylene Pd(OAc)2 Cu(OAc)2 36
N-phenyl-2-aminopyridine Diphenylacetylene Pd(MeCN)2Cl2 CuCl2 89
N-(4-methylphenyl)-2-aminopyridine Diphenylacetylene Pd(MeCN)2Cl2 CuCl2 92
N-(4-methoxyphenyl)-2-aminopyridine Diphenylacetylene Pd(MeCN)2Cl2 CuCl2 85
N-(4-chlorophenyl)-2-aminopyridine Diphenylacetylene Pd(MeCN)2Cl2 CuCl2 81

Data sourced from reference snnu.edu.cn

Oxidants are crucial for regenerating the active Pd(II) catalyst from the Pd(0) species formed during the reductive elimination step of the catalytic cycle. rsc.org Copper(II) salts, such as CuCl2, have been effectively used as oxidants in these reactions. acs.org An important development is the use of molecular oxygen as a terminal oxidant, with a catalytic amount of CuCl2 (20 mol%) serving as a co-oxidant. snnu.edu.cn This makes the process more environmentally friendly and cost-effective, although yields may be slightly lower compared to using stoichiometric amounts of CuCl2. snnu.edu.cn Other oxidants like silver acetate (B1210297) (AgOAc) in combination with benzoquinone (BQ) have also been employed in related palladium-catalyzed reactions involving N-aryl-2-aminopyridines. rsc.org

Metal-Catalyzed Cyanation Reactions (Contextual from 3-cyanoindoles)

While direct palladium-catalyzed oxidative coupling provides the N-(2-pyridyl)indole core, the introduction of the cyano group at the 5-position can be conceptualized through metal-catalyzed cyanation reactions. Although not a direct synthesis of the title compound, the cyanation of the indole ring is a key transformation. Palladium-catalyzed direct cyanation of indoles has been achieved using potassium ferrocyanide (K4[Fe(CN)6]) as a non-toxic cyanating agent. pku.edu.cn This method proceeds through C-H bond activation. pku.edu.cn

Copper-catalyzed methods have also been developed for the synthesis of 3-cyanoindoles, utilizing acetonitrile (B52724) as the cyano source in a one-pot sequential iodination/cyanation process. acs.org Another copper-mediated approach uses benzyl (B1604629) cyanide as a surrogate for the cyanide anion. researchgate.net These methods highlight the feasibility of introducing a cyano group onto a pre-formed indole scaffold, which could be adapted for the synthesis of this compound from the corresponding 5-unsubstituted precursor.

Synthesis of Core Pyridylindole Scaffolds

An alternative to the direct formation of the substituted indole is a stepwise approach where the core pyridylindole structure is first synthesized and then functionalized.

Bartoli Reaction and Stille Coupling Applications

A combination of the Bartoli indole synthesis and the Stille coupling reaction provides a versatile route to pyridylindoles. nih.govacs.org The Bartoli reaction involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent to form a 7-substituted indole. researchgate.netwikipedia.org This method is particularly useful for creating indoles with substitution at the 7-position. wikipedia.orgjk-sci.com

For the synthesis of N-pyridylindoles, a bromo-substituted indole, potentially synthesized via a Bartoli reaction, can undergo a subsequent Stille coupling. The Stille reaction is a palladium-catalyzed cross-coupling of an organotin compound with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org In this context, a bromoindole would be coupled with a pyridylstannane. nih.govacs.org This two-step sequence allows for the modular construction of various pyridylindoles. scribd.com

Derivatization and Functionalization Strategies for this compound

The indole scaffold is a reactive heterocyclic compound with multiple positions amenable to chemical reactions, including the indole nitrogen (N1), the C2, and C3 positions of the pyrrole (B145914) ring. nih.gov The presence of the cyano and pyridyl groups on the this compound molecule provides additional sites for functionalization.

Chemical Reactivity at the Indole Nitrogen (N-substitution)

The nitrogen atom of the indole ring is a key site for substitution reactions. nih.gov While direct N-alkylation of indoles can be challenging due to competing C3-alkylation and the poor nucleophilicity of the indole nitrogen, various methods have been developed to achieve this transformation. organic-chemistry.org For instance, a dearomatization-rearomatization strategy enables the reductive cross-coupling of indoles with ketones in water. organic-chemistry.org The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity of the substitution.

Regioselective Modifications of the Cyano- and Pyridyl Moieties

The cyano group (C≡N) and the pyridyl ring on the this compound scaffold offer opportunities for regioselective modifications. The cyano group is a versatile functional group that can participate in various transformations. chinesechemsoc.orgchinesechemsoc.org For example, it can be involved in cycloaddition reactions. chinesechemsoc.orgchinesechemsoc.org The pyridyl moiety can also be functionalized, for instance, through N-alkylation of the pyridine (B92270) nitrogen. ekb.eg

The direct cyanomethylation of indoles at the 2- or 3-position can be achieved via photoredox catalysis, introducing a cyanomethyl group as a radical generated from bromoacetonitrile. nih.gov This method allows for the rapid construction of cyanomethyl indoles. nih.gov

Formation of Spiro[indole-3,4′-pyridine] Systems

A significant area of research involving indole derivatives is the synthesis of spirocyclic systems, particularly spiro[indole-3,4′-pyridine] scaffolds. These structures are of interest due to their conformational rigidity and presence in various biologically active molecules.

Multicomponent reactions (MCRs) are highly efficient for the synthesis of complex molecules like spiro[indole-3,4′-pyridine] derivatives from simple starting materials in a single step. mdpi.comresearchgate.net A notable example is the four-component reaction of isatins, malononitrile, monothiomalonamide, and triethylamine (B128534) to yield isomeric spiro[indole-3,4′-pyridine]-2′-thiolates. mdpi.comsemanticscholar.orgresearchgate.net These reactions often proceed with high atom economy and can generate a library of diverse structures by varying the starting components. mdpi.com For instance, the reaction of isatin, an amine, an alkyl acetoacetate, and a phosphorus ylide can produce spiro[indoline-3,4′-pyridine]-3′-carboxylate derivatives. researchgate.net

Table 1: Examples of Multicomponent Reactions for Spiro[indole-3,4′-pyridine] Synthesis

Reactant 1Reactant 2Reactant 3Reactant 4Product Type
IsatinsMalononitrileMonothiomalonamideTriethylamineSpiro[indole-3,4′-pyridine]-2′-thiolates. mdpi.comsemanticscholar.org
IsatinAmineAlkyl acetoacetatePhosphorus ylideSpiro[indoline-3,4′-pyridine]-3′-carboxylates. researchgate.net
Indoline-2,3-dionesMalononitrileMethyl 5-hydroxy-1H-pyrazole-3-carboxylate-Spiro-indoline-3,5′-pyrano[2,3-d]pyrazoles. mdpi.com

The synthesis of spiro[indole-3,4′-pyridine] systems often leads to the formation of isomers and stereoisomers. For example, the four-component reaction to form spiro[indole-3,4′-pyridine]-2′-thiolates can produce a mixture of 1′H- and 3′H-isomers. mdpi.comsemanticscholar.org The ratio of these isomers can be influenced by the reaction conditions and the substituents on the starting materials. mdpi.comsemanticscholar.org

Furthermore, the spiro center is a stereocenter, and controlling its configuration is a key challenge in the synthesis of these compounds. Diastereoselective syntheses have been developed, for example, through a silver(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamides. researchgate.net In some cases, ring-chain tautomerism can be observed, where the product exists as a mixture of stereoisomeric spirocyclic and open-chain forms. mdpi.com The isomerization of spirooxindole alkaloids, which can occur via a retro-Mannich reaction mechanism, highlights the dynamic nature of these systems. nuph.edu.ua

Green Chemistry Approaches and Sustainable Synthesis Pathways

In recent years, significant efforts have been directed towards developing more environmentally benign and sustainable methods for C-N cross-coupling reactions, which are directly applicable to the synthesis of this compound. These approaches focus on reducing waste, using less toxic materials, and improving energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and increased yields. rsc.orgrsc.orgchim.itnih.gov For the synthesis of N-pyridylindoles, microwave-assisted protocols can be applied to both Buchwald-Hartwig and Ullmann reactions, providing a more energy-efficient alternative to conventional heating. mdpi.com This technique is particularly beneficial for high-temperature reactions like the Ullmann condensation.

Use of Greener Solvents: A major focus of green chemistry is the replacement of volatile and toxic organic solvents with more sustainable alternatives.

Water: For Buchwald-Hartwig reactions, the use of micellar catalysis, where surfactants form micelles in water to create a hydrophobic reaction environment, has proven effective. rsc.org This approach allows the reaction to proceed in an aqueous medium, significantly reducing the reliance on organic solvents.

Vegetable Oils and Lipids: Recent research has demonstrated that vegetable oils and other lipids can serve as excellent, biodegradable, and safe solvents for Buchwald-Hartwig aminations. acs.org

Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, have low volatility, and can be recycled. frontiersin.org Ullmann coupling reactions have been successfully performed in DESs, sometimes even without the need for an additional ligand. frontiersin.orgresearchgate.net

Development of Recyclable Catalysts: To improve the sustainability of these metal-catalyzed reactions, heterogeneous catalysts that can be easily recovered and reused have been developed.

Palladium-based Catalysts: Palladium nanoparticles immobilized on various supports, such as magnetic nanoparticles (e.g., ZrFe₂O₄@SiO₂@Ade-Pd), have been shown to be effective and recyclable catalysts for Buchwald-Hartwig reactions. nih.govmdpi.com

Copper-based Catalysts: Similarly, copper nanoparticles supported on materials like reduced graphene oxide (rGO) or silica (B1680970) have been used for Ullmann reactions, allowing for easy separation and reuse of the catalyst. mdpi.comresearchgate.net

The following table summarizes some green chemistry approaches applicable to the synthesis of this compound:

Green ApproachReaction TypeKey Features
Microwave-Assisted Synthesis Buchwald-Hartwig, UllmannReduced reaction times, improved energy efficiency. rsc.orgmdpi.com
Aqueous Micellar Catalysis Buchwald-HartwigUse of water as a bulk solvent, reducing organic solvent waste. rsc.org
Vegetable Oil Solvents Buchwald-HartwigBiodegradable, non-toxic, and renewable solvent system. acs.org
Deep Eutectic Solvents UllmannRecyclable, biodegradable, and often ligand-free conditions. frontiersin.orgresearchgate.net
Heterogeneous Catalysts Buchwald-Hartwig, UllmannEasy recovery and reuse of the metal catalyst, minimizing waste. nih.govresearchgate.net
Solvent-Free Reactions UllmannHigh-speed ball milling can facilitate solvent-free coupling. nih.gov

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the modern imperatives of chemical manufacturing to reduce environmental impact.

Elucidating the Role of the Cyano Group in Molecular Recognition and Activity

The cyano (C≡N) group is a critical functional moiety in medicinal chemistry, exerting a profound influence on the molecular properties and biological activity of parent compounds through its distinct electronic and steric characteristics. In the context of this compound derivatives, the cyano group is integral to molecular recognition and the modulation of activity, primarily due to its strong electron-withdrawing nature and its capacity to act as a versatile hydrogen bond acceptor.

Beyond its electronic effects, the cyano group is a key player in establishing noncovalent interactions, which are fundamental to molecular recognition. The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming stable interactions with donor residues like arginine, lysine, or asparagine in a protein's binding pocket. Furthermore, the unique electronic structure of the C≡N triple bond creates a "π-hole," a region of positive electrostatic potential located on the extension of the C≡N bond axis, beyond the nitrogen atom. This allows for attractive interactions with nucleophilic or anionic sites on a receptor. mdpi.com When multiple cyano groups are present, they can collectively create a more intense positive region, leading to strong noncovalent bonds with a binding partner. mdpi.com Research on various cyano-modified pyridine derivatives has confirmed their engagement in diverse biological activities, including anticancer and enzyme-inhibitory effects, underscoring the functional versatility of this group. bohrium.com In the design of CYP17A1 inhibitors, a "di-cyano" derivative of a pyridine-indole hybrid demonstrated greater potency than its "mono-cyano" counterpart, suggesting that the number and placement of cyano groups can be tuned to optimize activity. tandfonline.com

The cyano group also serves as a valuable synthetic handle, allowing for the transformation into other functional groups such as amines, amides, or carboxylic acids, thereby enabling the exploration of a broader chemical space during drug development. nih.gov Its inertness under many reaction conditions, coupled with its ability to direct the regioselectivity of certain reactions, makes it a strategic element in the synthesis of complex heterocyclic compounds. nih.govrsc.org

Table 1: Impact of Cyano Group Substitution on Biological Activity in Indole Derivatives This table is interactive. You can sort and filter the data.

Compound Scaffold Original Group Replacement Group Resulting Activity Reference
Indole Cyano Methyl Acetate Slightly decreased binding affinity nih.gov
Indole Cyano Phenyl No binding potency observed nih.gov
Pyridine-Indole Hybrid Mono-Cyano Di-Cyano Increased inhibitory potency tandfonline.com
α-Cyanohydrin Triflates Cyano Various (via coupling) Allows creation of molecular diversity nih.gov

Impact of Pyridyl Nitrogen Position and Substitution on Biological Interactions

The pyridine ring in N-(2-pyridyl)indole derivatives is a crucial component for modulating biological activity. The position of the nitrogen atom within this ring and the nature of any additional substituents dramatically influence the molecule's spatial arrangement, electronic properties, and ability to form key interactions with biological targets.

The position of the ring nitrogen (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) dictates the vector and accessibility of the nitrogen's lone pair of electrons for hydrogen bonding. This is a fundamental aspect of molecular recognition. beilstein-journals.org Like other aromatic heterocycles, pyridine is prone to substitution reactions, with its basic nature allowing it to form stable salts. nih.gov In SAR studies of related indole derivatives, replacing an N-benzyl group with an N-(3-pyridinyl)methyl group resulted in a slight decrease in binding potency, indicating that the nitrogen's placement and the resulting conformational changes can fine-tune the interaction with the target. nih.gov

The synthesis of indolizines, which can be considered structural analogues, highlights the importance of nitrogen position. Using 3-substituted pyridine derivatives in annulation reactions can lead to two different regioisomers, as the reaction can proceed on either side of the nitrogen atom, often yielding products with distinct biological profiles. rsc.org This underscores how the inherent reactivity and electronic nature of the pyridine ring, governed by its nitrogen atom, are pivotal in the synthesis and ultimate function of these heterocyclic compounds.

Table 2: Effect of Pyridyl and Related Substitutions on Binding Affinity This table is interactive. You can sort and filter the data.

Compound Series Base Substituent Modified Substituent Observation on Binding Affinity Reference
Cyano-substituted Indoles N-benzyl N-(3-pyridinyl)methyl Slightly decreased potency nih.gov
Cyano-substituted Indoles Indole Scaffold 1H-pyrrolo[2,3-b]pyridine Detrimental effect on potency nih.gov
CYP17A1 Inhibitors Phenyl (central ring) Indole (central ring) Indole preferred for higher potency tandfonline.com

Conformational Analysis and its Influence on Bioactivity

In related spiro[indole-3,4′-pyridine] systems, conformational rigidity is more pronounced. The spirocyclic center locks the two heterocyclic rings in a defined, non-planar orientation. However, even in these rigid systems, different stereoisomers (diastereomers and enantiomers) can exist. These isomers often exhibit significantly different biological activities, as the precise 3D positioning of functional groups is critical for effective target engagement. mdpi.comnih.gov For example, studies on spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one derivatives showed that different diastereomers produced during synthesis had varying ratios and potencies as MDM2–p53 interaction inhibitors. acs.org

Furthermore, some derivatives can exhibit ring-chain tautomerism, where the molecule exists in equilibrium between a cyclic (spiro) form and an open-chain form. mdpi.comnih.gov The dominant form and the dynamics of this equilibrium can be influenced by the solvent and substitution patterns, which in turn affects the molecule's biological profile. Detailed NMR studies, including 1H-13C HSQC and HMBC experiments, are crucial for confirming the structures and ratios of different isomers and tautomers in solution. mdpi.comnih.gov Knowledge of the conformational landscape, whether through experimental methods like NMR spectroscopy or computational modeling, is an essential tool for understanding the structure-activity relationships of these complex heterocyclic systems. acs.org

SAR of Spiro[indole-3,4′-pyridine] Frameworks in In Vitro Systems

Spiro[indole-3,4′-pyridine] derivatives represent a class of compounds where the indole and pyridine rings are fused through a common spiro atom, creating a rigid three-dimensional scaffold. This structural rigidity makes them valuable probes for SAR studies, as it reduces conformational ambiguity. Research on these frameworks has unveiled specific structure-activity relationships across various biological targets.

In one study, a series of novel 6′-amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides were synthesized and evaluated for several biological activities. mdpi.comnih.gov The four-component reaction used to produce these compounds yielded a mixture of isomeric thiolates. mdpi.com Subsequent alkylation of these thiolates occurred regioselectively at the sulfur atom. mdpi.comnih.gov The resulting derivatives were tested for antibacterial, antioxidant, and herbicide safener activities.

Key findings from these in vitro studies include:

Antibacterial Activity : One derivative, 2′-amino-3′-cyano-5-methyl-2-oxo-6′-{[2-oxo-2-(p-tolylamino)ethyl]thio}-1′H-spiro-[indoline-3,4′-pyridine]-5′-carboxamide, demonstrated moderate antibacterial effects against Pseudomonas aeruginosa. mdpi.comnih.gov Molecular docking studies suggested that these compounds have an affinity for the bacterial transcriptional regulator protein PqsR of P. aeruginosa, with binding energies ranging from -5.8 to -8.2 kcal/mol. mdpi.comnih.gov

Antioxidant Properties : The same compound also showed good antioxidant activity in a test using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. mdpi.comnih.gov

Herbicide Safener Activity : Three of the newly synthesized compounds were identified as moderately active herbicide safeners in laboratory experiments on sunflower seedlings. mdpi.comnih.gov

In a different study focusing on spirooxindole derivatives as ecto-5′-nucleotidase (CD73) inhibitors, a series of spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-5′-carbonitriles were synthesized. nih.gov These compounds, which share the spiro-indole core, were evaluated for their inhibitory potential on human and rat ecto-5′-nucleotidase isozymes. Compound 9f was identified as a potent inhibitor of human ecto-5′-NT with an IC50 of 0.15 ± 0.02 μM, while compound 9h was a potent inhibitor of the rat isozyme with an IC50 of 0.19 ± 0.03 μM. nih.gov The structures of these compounds were confirmed using various spectroscopic methods and X-ray crystallography. nih.gov

These studies collectively demonstrate that the spiro[indole-3,4′-pyridine] scaffold is a versatile platform for developing bioactive agents. The specific biological activity can be finely tuned by modifying the substituents on both the indole and pyridine portions of the molecule.

Table 3: In Vitro Activity of Selected Spiro[indole-3,4′-pyridine] Derivatives This table is interactive. You can sort and filter the data.

Compound Class Specific Derivative Example Target/Assay Finding Reference
Spiro[indole-3,4'-pyridine] Carboxamide 2′-amino-3′-cyano-5-methyl-2-oxo-6′-...-carboxamide P. aeruginosa Moderate antibacterial effect mdpi.com, nih.gov
Spiro[indole-3,4'-pyridine] Carboxamide 2′-amino-3′-cyano-5-methyl-2-oxo-6′-...-carboxamide DPPH radical Good antioxidant properties mdpi.com, nih.gov
Spiro[indole-3,4'-pyridine] Carboxamide Unspecified (3 compounds) Herbicide 2,4-D safening Moderately active safeners mdpi.com, nih.gov
Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] Compound 9f Human ecto-5′-NT Potent inhibition (IC50 = 0.15 μM) nih.gov
Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] Compound 9h Rat ecto-5′-NT Potent inhibition (IC50 = 0.19 μM) nih.gov

Comparative SAR with Other Indole- and Pyridine-Based Heterocycles

The structure-activity relationships of this compound derivatives can be better understood by comparing them with other classes of indole and pyridine-based heterocycles. Such comparisons help to identify privileged scaffolds and key structural motifs responsible for specific biological activities. sci-hub.seresearchgate.net

Comparison with other Indole-Based Heterocycles: The indole nucleus is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs. mdpi.com SAR studies across various indole derivatives consistently show that substitutions at different positions of the indole ring significantly impact activity. For instance, in some anticancer agents, a methoxy (B1213986) group at the 5-position of the indole is favorable for activity. sci-hub.se In a series of cyano-substituted indoles designed as ligands for α-synuclein fibrils, compounds with substituents at the 3-position of the indole ring showed higher binding affinities than those substituted at other positions. nih.gov

When the indole scaffold itself is replaced, a significant change in activity is often observed. Replacing the indole in one series with a 1H-pyrrolo[2,3-b]pyridine (an azaindole) had a detrimental effect on binding potency, suggesting that the specific electronic and structural properties of the benzo[b]pyrrole system were crucial for the observed activity. nih.govnih.gov In another context, the introduction of various heterocyclic rings (like 1,3,4-thiadiazole (B1197879) or 1,2,4-triazole) to an indole core yielded compounds with potent anticancer activities, with the 1,3,4-thiadiazole derivatives showing superior potency over the 1,2,4-triazole (B32235) analogues. nih.gov This highlights that while the indole core is important, its combination with other specific heterocycles can lead to highly potent compounds.

Comparison with other Pyridine-Based Heterocycles: The pyridine ring is another "privileged" scaffold known for conferring a wide range of therapeutic properties, from antimicrobial to anticancer effects. mdpi.com Its ability to improve water solubility due to its basicity is also a valuable asset in drug design. nih.gov

Comparative studies show that the nature of the rings attached to the pyridine matters immensely. In the development of CYP17A1 inhibitors, pyridine-indole hybrids were found to be more potent than pyridine-benzotriazole hybrids, indicating that the indole moiety was a preferred substituent over the benzotriazole (B28993) fragment for this particular target. tandfonline.com Similarly, in work on antimicrobial agents, the fusion or linking of pyridine with other heterocycles like thiazole (B1198619) or pyrazoline has been a successful strategy to generate potent compounds. nih.gov The SAR of these combined heterocycles often reveals that specific linkers and substitution patterns are required to achieve optimal activity. For example, in a series of pyrimidine (B1678525) and pyridine derivatives evaluated as potential EGFR inhibitors, the cyclization of a chalcone (B49325) precursor with 3-cyanoacetyl indole yielded pyridine derivatives with notable biological activity. nih.gov

These comparisons underscore that while the this compound framework has intrinsic potential, its activity profile is a result of the specific synergy between the cyano-substituted indole and the N-linked pyridine ring. The SAR is highly context-dependent, and even subtle changes, such as replacing a carbon with nitrogen in the indole core (to make an azaindole) or altering the heterocyclic partner of the pyridine, can lead to dramatic shifts in biological function.

Biological Activities and Biochemical Target Engagement of 5 Cyano N 2 Pyridyl Indole and Its Derivatives in Vitro and Preclinical Mechanistic Focus

Antimicrobial Properties and Antibacterial Efficacy

The indole (B1671886) nucleus fused with a pyridine (B92270) ring serves as a scaffold for derivatives with notable antimicrobial properties. Research into these compounds has revealed a spectrum of activity, particularly against clinically relevant bacterial strains.

Derivatives of the 5-cyano-N-(2-pyridyl)indole framework have demonstrated varied efficacy against both Gram-positive and Gram-negative bacteria. The structural modifications play a crucial role in determining the spectrum and potency of the antibacterial action. For instance, certain pyridazino[4,5-b]indoles, which feature an indole core, have shown antibacterial effects with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 250 µg/mL. nih.gov In these studies, the Gram-positive bacterium Bacillus subtilis was found to be particularly sensitive. nih.gov

In a study focused on spiro[indole-3,4′-pyridine] derivatives, one compound, 2′-amino-3′-cyano-5-methyl-2-oxo-6′-{[2-oxo-2-(p-tolylamino)ethyl]thio}-1′H-spiro-[indoline-3,4′-pyridine]-5′-carboxamide, was specifically evaluated for its antibacterial properties. mdpi.com This derivative exhibited a moderate inhibitory effect against the Gram-negative pathogen Pseudomonas aeruginosa ATCC 27853, with a MIC of 12.5 μg/mL. mdpi.com It also showed moderate activity against Escherichia coli. mdpi.com However, the same compound was found to have no effect against the Gram-positive bacteria tested. mdpi.com This suggests that certain derivatives possess a selective spectrum of activity, primarily targeting Gram-negative species.

Table 1: Antibacterial Activity of a Spiro[indole-3,4′-pyridine] Derivative

Bacterial Strain Type MIC (μg/mL) Reference
Pseudomonas aeruginosa Gram-Negative 12.5 mdpi.com
Escherichia coli Gram-Negative Moderate Inhibition mdpi.com
Gram-Positive Strains Gram-Positive No Effect mdpi.com

The therapeutic potential of indole and pyridine-based compounds extends to antifungal applications. Various derivatives have been assessed for their ability to inhibit the growth of pathogenic fungi. For example, compounds containing the pyridone ring, a structure related to pyridine, have been evaluated against fungal strains such as Saccharomyces cerevisiae and Candida albicans. nih.gov Similarly, other pyridine derivatives have demonstrated significant antifungal activity against C. albicans and C. glabrata. researchgate.net

While specific data for this compound is limited, the broader families of indole and pyridine derivatives are recognized for their antifungal properties. researchgate.netresearchgate.net Studies on pyridinone heterocycles, for instance, have identified compounds with potent fungicidal activity against C. albicans, including strains resistant to existing antifungal drugs. mdpi.com This highlights the potential of the core indole-pyridine scaffold as a basis for developing new antifungal agents. mdpi.com

A modern approach to combating bacterial infections involves targeting virulence factor regulation rather than bacterial growth itself. One such target in Pseudomonas aeruginosa is the transcriptional regulator protein PqsR, a key component of the quorum-sensing system that controls virulence factor production and biofilm formation.

Molecular docking studies have been performed on novel spiro[indole-3,4′-pyridine] derivatives to investigate their interaction with PqsR. mdpi.com The results of these in silico analyses revealed that the compounds have a notable affinity for the bacterial regulator protein. mdpi.com The calculated binding energies for these derivatives were in the range of -5.8 to -8.2 kcal/mol, indicating a strong potential for binding and interference with the protein's function. mdpi.com This suggests a mechanistic basis for their antibacterial activity, positioning these indole-pyridine derivatives as potential quorum-sensing inhibitors.

Antioxidant Potential and Radical Scavenging Mechanisms

Indole derivatives are known for their antioxidant properties, which are often attributed to the electron-rich nature of the indole ring system that allows it to donate electrons and scavenge free radicals.

Research into a specific 2′-amino-3′-cyano-5-methyl-2-oxo-6′-{[2-oxo-2-(p-tolylamino)ethyl]thio}-1′H-spiro-[indoline-3,4′-pyridine]-5′-carboxamide derivative has confirmed its antioxidant capabilities. mdpi.com This compound demonstrated good antioxidant properties in an in vitro assay using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. mdpi.com The ability of this derivative to scavenge the stable DPPH free radical indicates its potential to act as a free radical scavenger. This mechanism is fundamental to mitigating oxidative stress, which is implicated in numerous pathological conditions. The activity of this compound underscores the potential of the indole-pyridine scaffold in the development of novel antioxidant agents.

Antiviral Activities

The structural versatility of indole-pyridine compounds has also made them attractive candidates in the search for novel antiviral agents. Research has focused on their ability to interfere with critical stages of the viral life cycle.

A significant area of investigation has been the activity of indole-pyridine derivatives against the Hepatitis C virus (HCV). A novel series of 6-(indol-2-yl)pyridine-3-sulfonamides was synthesized and evaluated for its capacity to inhibit HCV RNA replication. The optimization of this series led to the discovery of compounds with potent activity against the HCV genotype 1b replicon.

One particular compound from this series, designated 8c , emerged as a highly potent HCV replicon inhibitor with a half-maximal effective concentration (EC50) of 4 nM. Mechanistic studies to identify the compound's target revealed that resistance to this class of inhibitors was conferred by an amino acid substitution in the HCV nonstructural protein 4B (NS4B). This finding identifies NS4B as the viral target and demonstrates that these compounds inhibit viral replication through a specific biochemical interaction. While the activity of this class of compounds against Infectious Bursal Disease Virus (IBDV) has not been reported, their potent and targeted action against HCV highlights their promise as a chemotype for developing new antiviral therapies.

Antimalarial and Antiparasitic Investigations

No studies detailing the antimalarial or antiparasitic activities of this compound were identified. Research in this area has focused on other indole-containing scaffolds and cyanopyridine derivatives. For instance, compounds such as 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives have been synthesized and evaluated for their biological activities, but these represent a different chemical class. bohrium.comresearchgate.net

Antidiabetic Activity and Enzyme Inhibition

There is no available data on the antidiabetic properties of this compound or its ability to inhibit key enzymes involved in carbohydrate metabolism.

Specific inhibitory activities of this compound against α-glucosidase and α-amylase have not been reported in the scientific literature. While various other indole derivatives have been investigated as potential inhibitors of these enzymes, this particular compound has not been the subject of such studies.

In the absence of primary inhibition data, no kinetic studies on the mechanism of enzyme inhibition by this compound have been performed or published.

Interaction with Specific Molecular Targets and Receptors (excluding clinical)

Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) Inverse Agonism

No studies were identified that evaluate this compound as an inverse agonist for the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2 or RORγt). Consequently, there are no data on its potency, efficacy, or selectivity for this nuclear receptor.

UDP-N-Acetylmuramatel-alanine Ligase (MurC) and Human Lanosterol (B1674476) 14α-Demethylase Inhibition

Information regarding the inhibitory effects of this compound on the bacterial enzyme UDP-N-acetylmuramate-L-alanine ligase (MurC) or on human lanosterol 14α-demethylase (CYP51A1) is not present in the available scientific literature.

General Receptor Binding Diversity

A comprehensive receptor binding profile for this compound is not available. No screening data or studies detailing its affinity for a broad range of other molecular targets or receptors have been published.

Herbicide Safener Properties

No research was found that specifically describes or quantifies the properties of this compound as a herbicide safener. While some functionalized pyridine and indole derivatives have been investigated for this application, the potential for this specific compound to protect crops from herbicide injury has not been reported.

Applications and Advanced Materials Chemistry of 5 Cyano N 2 Pyridyl Indole and Its Analogues

Role as Versatile Intermediates in Complex Organic Synthesis

The functionalized indole (B1671886) framework is a "privileged structure" in medicinal chemistry and a cornerstone in the synthesis of complex natural products and pharmacologically active molecules. Analogues of 5-cyano-N-(2-pyridyl)indole, particularly indole-based cyano derivatives, serve as key building blocks for constructing intricate molecular systems.

While direct synthesis routes from this compound to dihydroisoquinolines and benzoyl indoles are specific transformations, the general reactivity of the cyano-indole scaffold is well-established. The cyano group at the C5 position can be chemically transformed through hydrolysis, reduction, or reaction with organometallic reagents. For instance, reaction with a Grignard reagent followed by hydrolysis can yield a benzoyl indole derivative. The synthesis of dihydroisoquinolines would typically involve more complex, multi-step sequences where the indole nucleus acts as a key precursor component.

The true versatility of cyano-substituted indoles is demonstrated in their use as foundational materials for polycyclic heterocyclic compounds. The indole ring system itself is a common starting point for creating fused heterocyclic systems, such as carbolines, by constructing additional rings onto its framework. A designed four-stage reaction sequence starting from simple indoles can produce highly functionalized enolate esters, which are key precursors for novel heteropolycyclic compounds with potential pharmaceutical value. This sequence often involves intermediates like 3-(indol-3-yl)-3-oxopropanenitriles, highlighting the synthetic utility of the cyano group in conjunction with the indole core. The strategic placement of the cyano and pyridyl groups in this compound offers multiple reaction sites for elaboration into more complex, fused aromatic systems of significant medicinal interest.

Intermediate Type Target Compound Class Synthetic Utility
3-(Indol-3-yl)-3-oxopropanenitrilesPolycyclic HeterocyclesServes as a key building block in multi-step syntheses.
Functionalized IndolesFused Indole-PyridazinesPrecursors for creating aza-analogues of β-carbolines.
N-Substituted IndolesN-Fused PolycyclicsUtilized in metal-catalyzed C-H activation and intramolecular hydroarylation.

Chemical Probes for Biological Systems (e.g., Fluorescent Probes)

Indole derivatives, particularly those with cyano substitutions, exhibit unique photophysical properties that make them excellent candidates for fluorescent probes. The natural amino acid tryptophan contains an indole moiety, but its fluorescence is often insufficient for detailed biological studies. Cyano-substituted indoles, such as 4-cyanoindole, offer several advantages. They are only slightly larger than the natural indole group, minimizing potential structural perturbations in biological systems.

These analogues often exhibit distinct photophysical properties, including blue fluorescence and a high dependency of their fluorescence quantum yield and lifetime on the local environment. This sensitivity makes them valuable tools for probing protein folding, hydration, and intermolecular interactions. For example, 4-cyanotryptophan (B8074655) (4CN-Trp), an unnatural amino acid, has been successfully incorporated into peptides and proteins to study conformational dynamics. The fluorescence of 4CN-Trp can be quenched by natural tryptophan through photo-induced electron transfer, creating a convenient probe pair for investigating biological processes. Pyranoindoles, another class of indole analogues, are also noted for their high quantum yields and large Stokes shifts, making them promising fluorophores.

Fluorophore Key Feature Application Reference
4-Cyanotryptophan (4CN-Trp)Environmentally sensitive fluorescenceProbing protein folding and dynamics
7-Cyanoindole (7CNI)High dependency on local environmentProbing protein hydration and interactions
PyranoindolesHigh quantum yields, large Stokes shiftGeneral fluorescent labeling

Utility in Advanced Analytical Techniques

The specific structural features of this compound analogues make them suitable for specialized roles in modern analytical chemistry, particularly in mass spectrometry.

In Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), the choice of matrix is critical for the successful ionization of analyte molecules. A good matrix must absorb strongly at the laser's wavelength (typically in the UV range) and facilitate the transfer of protons to the analyte.

Compounds containing both an acidic proton donor (like an indole N-H) and a basic proton acceptor (like a pyridine (B92270) nitrogen) within a UV-absorbing aromatic structure are particularly effective. Nor-harmane (9H-pyrido[3,4-b]indole), a structural isomer and analogue of the core structure of this compound, has been successfully used as a UV-MALDI matrix for the analysis of synthetic polymers. The presence of both the indole and pyridine groups in one molecule is suggested to be a key reason for its excellent performance as a matrix. Other cyano-containing compounds, such as α-cyano-4-hydroxycinnamic acid (CHCA) and its derivatives, are also widely used as MALDI matrices, demonstrating the utility of the cyano group in this application. These findings strongly suggest that this compound would be a promising candidate matrix for MALDI-MS analysis.

Matrix Compound Key Structural Features Analyte Class Reference
Nor-harmaneIndole N-H (acidic), Pyridine N (basic)Synthetic Polymers
α-Cyano-4-hydroxycinnamic acid (CHCA)Cyano group, phenolic OH, carboxylic acidPeptides, Proteins
4-Chloro-α-cyanocinnamic acid (CClCA)Cyano group, Cl-substituted ringPeptides, Proteins

Applications in Asymmetric Catalysis and Ligand Design

The development of chiral ligands is central to the field of asymmetric catalysis. Pyridine-containing compounds are among the most widely utilized ligands. The N-(2-pyridyl)indole structure contains two nitrogen atoms with different electronic properties—the pyrrolic nitrogen of the indole and the pyridine nitrogen—which can chelate to a metal center.

This bidentate coordination ability is a foundational principle in ligand design. By introducing chirality to the ligand scaffold, highly enantioselective catalysts can be developed for a variety of chemical transformations. For instance, novel chiral 2,2'-bipyridine (B1663995) ligands have been successfully used in highly enantioselective nickel- and iridium-catalyzed reactions. While specific applications of this compound as a ligand are not broadly documented, its core structure is an ideal starting point for designing new chiral ligands. The indole backbone can be substituted with chiral groups, and the electronic properties can be tuned via the cyano group to optimize catalytic activity and selectivity for specific asymmetric reactions.

Potential in Functional Nanomaterials and Optical/Electrical Applications

The unique molecular architecture of this compound, which combines an electron-donating indole nucleus with an electron-withdrawing cyano-substituted pyridine ring, positions it as a promising candidate for the development of functional nanomaterials with tailored optical and electrical properties. The inherent charge transfer characteristics of this donor-π-acceptor (D-π-A) system are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), sensors, and nonlinear optics.

The incorporation of the cyano (–CN) group is a well-established strategy in the design of organic electronic materials. rsc.org This strongly electron-withdrawing group effectively lowers the energy levels of the lowest unoccupied molecular orbital (LUMO) without significantly altering the highest occupied molecular orbital (HOMO), leading to a reduced HOMO-LUMO gap. rsc.org This modification often results in a red-shift in the material's absorption and emission spectra. rsc.org Furthermore, the cyano group can promote intermolecular interactions and influence molecular packing in the solid state, which is crucial for efficient charge transport. rsc.org

Research into analogues and related structures provides significant insight into the potential of this compound. For instance, the study of 5-cyanoindole (B20398) has shown that the cyano substitution significantly influences its electronic structure. nih.gov Indole derivatives, in general, are known for their electron-rich nature and are frequently used as building blocks in materials with interesting photophysical properties. nih.govacs.org Similarly, pyridine-based compounds are widely explored for their fluorescent properties, which can be tuned by the introduction of various functional groups. beilstein-journals.org

A particularly relevant analogue is 5-cyano-2-(1-pyrrolyl)-pyridine (CPP), which replaces the indole moiety with a pyrrole (B145914) group. A study of CPP revealed complex photophysical behavior, including the presence of two distinct electronic excited states: a locally excited state and a charge transfer (CT) state. researchgate.net In non-polar solvents, fluorescence is observed from both states, a phenomenon known as dual fluorescence. researchgate.net However, in polar solvents, the emission is dominated by the charge transfer state. researchgate.net This solvatochromism, or change in emission color with solvent polarity, is a hallmark of D-π-A systems and suggests potential applications in chemical sensing. The photophysical properties of CPP in different environments are summarized below.

Table 1: Photophysical Behavior of 5-cyano-2-(1-pyrrolyl)-pyridine (CPP) in Various Media

Medium Key Observation Predominant Excited State
Argon Matrix Dual fluorescence Locally Excited & Charge Transfer
Non-polar Solvents Dual fluorescence Locally Excited & Charge Transfer
Polar Solvents Emission dominated by CT band Charge Transfer

Data sourced from a study on the fluorescence of 5-cyano-2-(1-pyrrolyl)-pyridine. researchgate.net

The potential of this compound in optical and electrical applications is further underscored by the broader class of indolyl-pyridine derivatives. These compounds have been investigated for their luminescent properties, which are often influenced by the substitution pattern and the dihedral angle between the indole and pyridine rings. nih.govacs.org This angle affects the degree of π-conjugation and, consequently, the energy of the electronic transitions.

For electrical applications, the bipolar nature of the this compound scaffold is advantageous. The indole moiety can facilitate hole transport, while the electron-deficient cyano-pyridine unit can promote electron transport. This ambipolar charge transport capability is highly desirable for single-layer OLEDs, where both charge carriers need to be efficiently transported and recombined within the emissive layer. The general properties imparted by the cyano functionalization that are relevant to electrical applications are detailed in the following table.

Table 2: General Effects of Cyano-Functionalization on Organic Semiconductor Properties

Property Effect of Cyano Group Implication for Applications
Absorption/Luminescence Red-shifted/Wide absorption, Intense and narrow luminescence Tunable color emission for OLEDs
Excited States Reduced energy of charge-transfer (CT) states Efficient charge separation in photovoltaics
Charge Mobility Increased electron mobility, Reduced electron trapping Improved performance in transistors and OLEDs

Data compiled from a review on cyano-capped organic materials. rsc.org

While direct experimental data on the performance of this compound in functional nanomaterials and electronic devices is not yet widely available, the evidence from analogous compounds and the fundamental properties of its constituent moieties strongly suggest a high potential for this compound in advanced materials chemistry. Future research focusing on the synthesis of nanoparticles, thin films, and the fabrication of prototype devices will be crucial to fully realize the promise of this intriguing molecule.

Future Research Directions and Unexplored Avenues for 5 Cyano N 2 Pyridyl Indole Research

Development of Novel and Efficient Synthetic Routes

The synthesis of N-arylindoles, including 5-cyano-N-(2-pyridyl)indole, is a cornerstone of its study and application. Future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic methodologies.

One promising area of exploration is the refinement of palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds, could be further optimized for the synthesis of this compound. nih.govwikipedia.org Future studies could focus on developing novel phosphine (B1218219) ligands that enhance catalytic activity, broaden the substrate scope, and allow for milder reaction conditions. wikipedia.org Similarly, the Suzuki coupling reaction, which facilitates the formation of carbon-carbon bonds, could be adapted for the synthesis of precursors to this compound, potentially through the coupling of a pyridylboronic acid with a 5-cyanoindole (B20398) derivative. acs.orgwikipedia.orgmdpi.comharvard.edu Research into recyclable catalyst systems for these reactions would also be a significant step towards greener chemical synthesis. mdpi.com

Comprehensive Exploration of Structure-Activity Relationships for Emerging Targets

The biological potential of this compound is largely uncharted territory. A systematic and comprehensive exploration of its structure-activity relationships (SAR) is crucial for identifying and optimizing its therapeutic potential. This would involve the synthesis of a library of analogues with systematic modifications to the core structure.

Future SAR studies could investigate the impact of:

Substitution on the indole (B1671886) ring: Introducing various functional groups at different positions of the indole nucleus could modulate the electronic properties and steric profile of the molecule, potentially influencing its binding affinity to biological targets.

Modification of the pyridine (B92270) ring: Altering the substitution pattern on the pyridine ring could fine-tune the compound's solubility, metabolic stability, and target specificity. mdpi.com

Replacement of the cyano group: Investigating the effect of replacing the cyano group with other electron-withdrawing or isosteric groups could provide valuable insights into its role in target interaction.

These analogues should be screened against a diverse panel of biological targets, including but not limited to protein kinases, G-protein coupled receptors, and enzymes involved in key pathological pathways. acs.orgnih.govacs.orgnih.gov The insights gained from these SAR studies would be instrumental in guiding the design of more potent and selective derivatives for specific therapeutic applications.

Advanced Computational Modeling for Mechanism Prediction

In conjunction with experimental SAR studies, advanced computational modeling techniques can provide invaluable insights into the molecular interactions of this compound and its derivatives. Molecular docking studies can be employed to predict the binding modes of these compounds within the active sites of various biological targets. mdpi.comnih.gov This can help in rationalizing observed biological activities and in prioritizing the synthesis of new analogues with improved binding affinities.

Future computational research could also involve:

Quantum mechanics/molecular mechanics (QM/MM) calculations: To provide a more accurate description of the electronic interactions between the ligand and the target protein.

Molecular dynamics (MD) simulations: To study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) modeling: To develop predictive models that correlate the structural features of the compounds with their biological activities.

These computational approaches can significantly accelerate the drug discovery process by enabling a more targeted and rational design of novel therapeutic agents based on the this compound scaffold.

Integration into Supramolecular Chemistry and Host-Guest Systems

The presence of both a hydrogen bond donor (the indole N-H) and acceptor (the pyridine nitrogen and cyano group) functionalities, along with an aromatic framework, makes this compound an attractive building block for supramolecular chemistry. rsc.org The pyridine moiety, in particular, is a well-established component of ligands used in the construction of complex supramolecular architectures. cmu.edunih.govnih.govmdpi.com

Future research could explore the self-assembly of this compound into well-defined supramolecular structures, such as helices, sheets, or cages, driven by non-covalent interactions like hydrogen bonding and π-π stacking. Furthermore, its ability to act as a ligand for metal ions could be investigated to create novel coordination polymers and metal-organic frameworks (MOFs) with potentially interesting catalytic or material properties.

The development of host-guest systems where this compound acts as either the host or the guest molecule is another exciting avenue. The indole cavity could potentially encapsulate small guest molecules, while the pyridine and cyano groups could serve as recognition sites for larger host molecules.

Investigation into Photophysical Properties beyond Basic Characterization

The photophysical properties of cyano-substituted aromatic and heteroaromatic compounds are of significant interest due to their potential applications in materials science and as fluorescent probes. researchgate.netresearchgate.netnih.govrsc.orgmdpi.com While basic characterization of this compound likely includes UV-Vis and fluorescence spectroscopy, a more in-depth investigation of its photophysical behavior is warranted.

Future research in this area could focus on:

Determining key photophysical parameters: This includes measuring the fluorescence quantum yield, lifetime, and Stokes shift in various solvents to understand the influence of the environment on its emissive properties.

Investigating solvatochromism: A detailed study of how the absorption and emission spectra change with solvent polarity could reveal information about the electronic structure of the molecule in its ground and excited states.

Exploring excited-state dynamics: Time-resolved spectroscopic techniques could be employed to elucidate the pathways of energy dissipation from the excited state, including internal conversion and intersystem crossing.

Evaluating potential for aggregation-induced emission (AIE): Investigating whether the compound exhibits enhanced fluorescence in the aggregated state, a phenomenon with applications in sensing and imaging.

A thorough understanding of the photophysical properties of this compound could pave the way for its use in the development of novel fluorescent sensors, organic light-emitting diodes (OLEDs), or other advanced materials.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., pyridyl vs. indole protons). For example, ¹H NMR of 3-(2-pyridyl)indole shows distinct aromatic splitting due to anisotropic effects .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, while fragmentation patterns (e.g., loss of CH₂N or C₆H₅CN) validate the indole-pyridyl scaffold .
  • TLC and HPLC : Monitor reaction progress and purity (>95% by HPLC with C18 columns) .

How can selective N-functionalization of this compound be achieved without disrupting the cyano group?

Q. Advanced

  • Pd-catalyzed N–H activation : Use Pd(OAc)₂ (40 mol%) with co-oxidants (Cu(OAc)₂, AgOTf) in MeCN to introduce prenyl or aryl groups at the indole N-position. This method preserves the cyano group due to mild conditions .
  • Protection-deprotection strategies : Temporarily protect the cyano group as a nitrile oxide during harsh reactions, then deprotect with aqueous NH₄Cl .

How do contradictory reports on catalyst efficiency (e.g., Co vs. Mn vs. Pd) inform reaction optimization?

Q. Advanced

  • Substrate-dependent performance : Co catalysts excel in coupling with electron-rich arenes, while Mn₂(CO)₁₀ is superior for maleimide hydroarylation . Pd systems dominate cross-coupling but require ligand optimization for sterically hindered substrates .
  • Validation experiments : Conduct controlled trials with standardized substrates (e.g., unsubstituted indole) to isolate catalyst effects. For example, Pd(OAc)₂ may outperform Mn in coupling 2-bromopyridines with 2-indolylzinc halides .

What thermal stability challenges arise in this compound derivatives, and how are they addressed?

Q. Advanced

  • Decomposition pathways : Cyano groups degrade above 200°C, forming nitriles or amides. Thermal gravimetric analysis (TGA) reveals weight loss peaks at 220-250°C .
  • Mitigation : Store compounds under inert gas (N₂/Ar) at -20°C. For high-temperature reactions (e.g., cyclizations), use microwave-assisted protocols to reduce exposure time .

How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Q. Advanced

  • Electron-withdrawing groups (EWGs) : The cyano group enhances electrophilicity at the indole C-2 position, accelerating Pd-catalyzed couplings but increasing side reactions (e.g., dimerization). Use bulky ligands (e.g., P(t-Bu)₃) to suppress undesired pathways .
  • Electron-donating groups (EDGs) : Methoxy or methyl groups at C-5 decrease reactivity in Mn-catalyzed hydroarylation due to reduced Lewis acidity at the metal center .

What computational methods support the design of this compound-based catalysts or ligands?

Q. Advanced

  • DFT calculations : Model transition states to predict regioselectivity in Pd-catalyzed couplings (e.g., C-2 vs. C-3 functionalization) .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize derivatives for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.